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molecular formula C5H4N4O B6594052 Allopurinol CAS No. 691008-24-9

Allopurinol

Cat. No. B6594052
M. Wt: 136.11 g/mol
InChI Key: OFCNXPDARWKPPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093383B2

Procedure details

To a solution of allopurinol (20 g, 146.94 mmoles) in toluene (205.71 mL), add phosphoryl chloride (68.27 mL, 734.68 mmoles) and diisopropylethylamine (56.38 mL, 323.26 mmoles) and heat the mixture at 80° C. for 2 hours. Remove the solvent in vacuo to half and pour the mixture into 2 M potassium phosphate, dibasic (734.68 mL, 1.47 moles) in water at 4° C. Stir the mixture overnight at room temperature. Filter off the precipitate through a pad of celite and wash it subsequently with EtOAc. Separate the filtrate, wash the aqueous layer with more EtOAc, join the organic layers, dry it over MgSO4, filter and concentrate in vacuo to afford 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (16 g, 70.45% yield) as a yellow solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
68.27 mL
Type
reactant
Reaction Step One
Quantity
56.38 mL
Type
reactant
Reaction Step One
Quantity
205.71 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:2]2[C:9](=O)[NH:8][CH:7]=[N:6][C:3]=2[NH:4][N:5]=1.P(Cl)(Cl)([Cl:13])=O.C(N(C(C)C)CC)(C)C>C1(C)C=CC=CC=1>[Cl:13][C:9]1[N:8]=[CH:7][N:6]=[C:3]2[NH:4][N:5]=[CH:1][C:2]=12

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C=1C2=C(NN1)N=CNC2=O
Name
Quantity
68.27 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
56.38 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
205.71 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
Stir the mixture overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Remove the solvent in vacuo to half
ADDITION
Type
ADDITION
Details
pour the mixture into 2 M potassium phosphate, dibasic (734.68 mL, 1.47 moles) in water at 4° C
FILTRATION
Type
FILTRATION
Details
Filter off the precipitate through a pad of celite
WASH
Type
WASH
Details
wash it subsequently with EtOAc
CUSTOM
Type
CUSTOM
Details
Separate the filtrate
WASH
Type
WASH
Details
wash the aqueous layer with more EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry it over MgSO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C2C(=NC=N1)NN=C2
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: PERCENTYIELD 70.45%
YIELD: CALCULATEDPERCENTYIELD 70.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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